![molecular formula C20H24N2O3S B2761766 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1448134-11-9](/img/structure/B2761766.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Antitubercular Activity Insights
A study by Purushotham and Poojary (2018) detailed the synthesis of a compound closely related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, investigating its potential as an antitubercular agent. The compound was evaluated for its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into its plausible inhibitory mechanism through docking studies (Purushotham & Poojary, 2018).
Anticancer and Antiproliferative Agents
Owa et al. (2002) explored compounds from sulfonamide-focused libraries, including derivatives closely related to the compound of interest, for their antitumor activity. The study identified potent cell cycle inhibitors, highlighting their preliminary clinical activities and potential as oncolytic agents. The research emphasized the role of gene expression changes in elucidating drug-sensitive pathways, demonstrating the compounds' effectiveness in clinical trials for cancer treatment (Owa et al., 2002).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-9-15(3)20(10-14(13)2)26(24,25)21-11-19(23)17-12-22(4)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLYETWAXYUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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